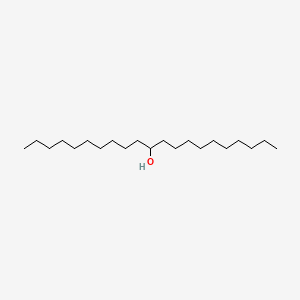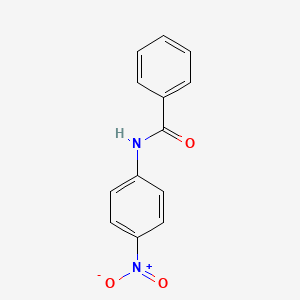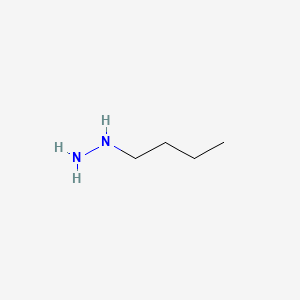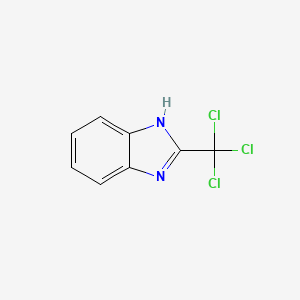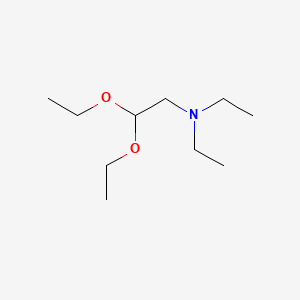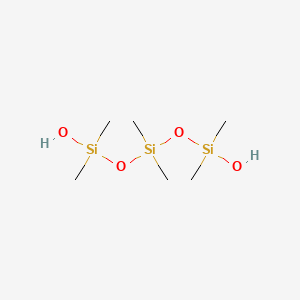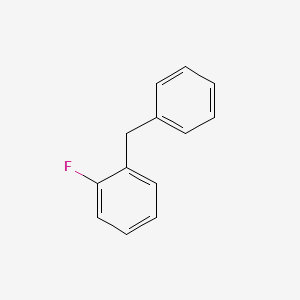
2-Fluorodiphenylmethane
Übersicht
Beschreibung
2-Fluorodiphenylmethane is a chemical compound with the formula C13H11F . It has a molecular weight of 186.2248 .
Synthesis Analysis
The synthesis of 2-Fluorodiphenylmethane has been studied in the context of the Menshutkin reaction between DABCO and benzyl fluoride/fluorodiphenylmethane . This reaction has been investigated in both the gas and solvent phase by performing DFT calculations at B3LYP/6-31G(d,p) level of theory .Molecular Structure Analysis
The molecular structure of 2-Fluorodiphenylmethane consists of 13 carbon atoms, 11 hydrogen atoms, and 1 fluorine atom . It contains a total of 26 bonds, including 15 non-hydrogen bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, and 2 six-membered rings .Chemical Reactions Analysis
The Menshutkin reaction between DABCO and benzyl fluoride/fluorodiphenylmethane has been investigated . The Gibbs free energy profiles to reach the possible transition states, i.e., five-membered ring transition state and SN2 transition state show that the reaction between DABCO and benzyl fluoride proceeds through SN2 transition state in accordance with previously reported studies, while the reaction between DABCO and fluorodiphenylmethane proceeds through five-membered ring transition state .Wissenschaftliche Forschungsanwendungen
Intramolecular Interactions
The intramolecular C–F⋯HO hydrogen bond of 2-fluorophenyldiphenylmethanol, a compound related to 2-fluorodiphenylmethane, has been studied through X-ray crystallographic analysis and NMR spectroscopy. This research provides insights into the molecular interactions and structural characteristics of such compounds (Takemura et al., 2009).
Fluoromethane Ion Reactions
Studies on fluoromethane ions, closely related to 2-fluorodiphenylmethane, have revealed insights into their unimolecular reactions. Using the threshold photoelectron photoion coincidence technique, various fragment ions such as CH2F+, CHF+, and CF+ were observed, demonstrating diverse reaction pathways and energy dependencies in these compounds (Weitzel et al., 1995).
Cyclization of Diphenylmethanes
The mass spectra of 2-hydroxydiphenylmethane and its derivatives, which include structures similar to 2-fluorodiphenylmethane, were investigated to understand the formation of certain ions through cyclization processes. This study contributes to the knowledge of fragmentation and reaction pathways in such compounds (Liehr et al., 1981).
Photoredox Systems for Catalytic Fluoromethylation
Research into photoredox systems has shown their potential for catalytic fluoromethylation of carbon-carbon multiple bonds. This is relevant for structures like 2-fluorodiphenylmethane, as these findings open up new avenues for synthesizing organofluorine compounds, which are significant in pharmaceuticals and agrochemicals (Koike & Akita, 2016).
Fluorination of Aromatic Molecules
Studies on the fluorination of aromatic molecules like diphenylmethane and fluorene provide insights into the regioselectivity and rate of fluorination, which is crucial for understanding the behavior of similar compounds like 2-fluorodiphenylmethane. These studies explore how molecular geometry affects the reaction processes (Iskra et al., 2003).
Wirkmechanismus
Target of Action
This compound is primarily used for research and development purposes . It’s important to note that the specific biological targets can vary depending on the context of the experiment and the biological system under study.
Biochemical Pathways
Biochemical pathways provide a qualitative representation of chains of molecular interactions and chemical reactions that are known to take place in cells
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Fluorodiphenylmethane are not well-studied. These properties are crucial for understanding the bioavailability of a compound. In general, the pharmacokinetics of a compound can be influenced by factors such as its chemical structure, the route of administration, and the physiological state of the organism .
Action Environment
The action, efficacy, and stability of 2-Fluorodiphenylmethane can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules, and the temperature . .
Safety and Hazards
Safety measures for handling 2-Fluorodiphenylmethane include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Eigenschaften
IUPAC Name |
1-benzyl-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWVDXKZLGXVHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40191380 | |
| Record name | 2-Fluorodiphenylmethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40191380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluorodiphenylmethane | |
CAS RN |
3794-15-8 | |
| Record name | 2-Fluorodiphenylmethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003794158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3794-15-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99453 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Fluorodiphenylmethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40191380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3794-15-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research mentions that 2-fluorodiphenylmethane was one of the components identified in Myrrh extracts exhibiting antimicrobial effects. Is there any information available regarding the potential mechanism of action of 2-fluorodiphenylmethane against microbes like Candida albicans and Staphylococcus aureus?
A: Unfortunately, the research paper [] focuses primarily on the inhibitory effects of Myrrh extracts and doesn't delve into the specific mechanisms of action of its individual components, including 2-fluorodiphenylmethane. Further research is needed to understand how this compound interacts with microbial cells, its potential targets, and the downstream effects leading to growth inhibition or cell death in Candida albicans and Staphylococcus aureus.
Q2: Could you provide some basic structural information about 2-fluorodiphenylmethane?
A: While the research paper [] doesn't explicitly provide the molecular formula or weight of 2-fluorodiphenylmethane, based on its name, we can deduce the following:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



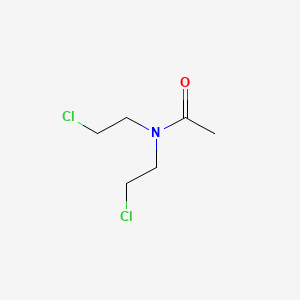
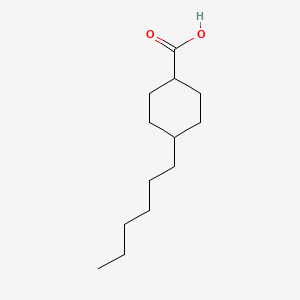
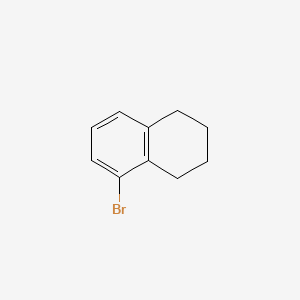


![Propanedinitrile, [bis(methylthio)methylene]-](/img/structure/B1329728.png)

